Dibutylammonium dibutyldithiocarbamate
Description
Contextualization of Dithiocarbamate (B8719985) Chemistry in Contemporary Research
Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. Their chemistry has been a subject of extensive research for over a century, owing to their remarkable versatility as ligands that can form stable complexes with a vast array of metal ions. This chelating ability, stemming from the two sulfur donor atoms, makes them invaluable in numerous applications, including materials science, catalysis, and agriculture. chemsrc.comalfa-chemistry.com In contemporary research, dithiocarbamate complexes are particularly prominent as single-source precursors for the synthesis of nanoscale metal sulfides, materials with significant potential in electronics and energy storage. scispace.com The ease of their synthesis, typically from a secondary amine, carbon disulfide, and a base, further enhances their appeal in various scientific domains. chemsrc.com
Significance of Dibutylammonium Dibutyldithiocarbamate in Scientific Inquiry
This compound (CAS No. 2391-80-2) is the salt formed from the reaction of dibutylamine (B89481) with carbon disulfide, resulting in the dibutyldithiocarbamate anion and the dibutylammonium cation. While much of the research on dithiocarbamates focuses on their metal complexes, the study of their ammonium (B1175870) salts is crucial for understanding the fundamental properties and potential applications of the dithiocarbamate anion itself, prior to metal complexation. The significance of this particular compound lies in its potential as a precursor for the synthesis of various metal dibutyldithiocarbamate complexes. Furthermore, its physical and chemical properties, such as solubility and thermal stability, are of interest for its application in solution-based synthesis and as a potential stabilizer or capping agent in nanoparticle formation.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₇H₃₈N₂S₂ |
| Molecular Weight | 334.63 g/mol |
| CAS Number | 2391-80-2 |
| Appearance | Not explicitly documented in readily available literature, but related ammonium dithiocarbamates are often crystalline solids. |
| Solubility | Expected to be soluble in organic solvents. |
Note: Detailed experimental data for this specific compound is limited in publicly accessible literature. The properties are based on its chemical structure and data for analogous compounds.
Scope and Research Trajectories Pertaining to the Compound
The research trajectories for this compound are primarily directed towards its utility as a synthetic precursor and its role in materials science. Key areas of investigation include:
Synthesis of Metal Dibutyldithiocarbamate Complexes: This compound serves as a convenient source of the dibutyldithiocarbamate ligand for the synthesis of a wide range of metal complexes. The properties of these resulting metal complexes can be tuned by varying the metal center, which in turn dictates their application, for instance, in catalysis or as precursors for specific metal sulfide (B99878) nanomaterials.
Nanoparticle Synthesis: A significant research avenue is the use of dithiocarbamate salts in the synthesis of nanoparticles. While metal dithiocarbamates are often used as single-source precursors, ammonium salts like this compound could potentially be used in multi-source precursor systems, providing the sulfur source and acting as a capping agent to control the size and morphology of the resulting nanoparticles.
Fundamental Chemical Studies: Further research is needed to fully characterize the physicochemical properties of this compound. This includes detailed spectroscopic analysis (NMR, IR, etc.), determination of its crystal structure, and investigation of its thermal decomposition pathways. A deeper understanding of these fundamental properties will enable more precise control over its application in chemical synthesis and materials science.
While the body of research focusing solely on this compound is still developing, its position within the well-established and versatile field of dithiocarbamate chemistry ensures its continued relevance and potential for future discoveries in advanced chemical research.
Structure
2D Structure
Properties
CAS No. |
2391-80-2 |
|---|---|
Molecular Formula |
C9H19NS2.C8H19N C17H38N2S2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
N-butylbutan-1-amine;dibutylcarbamodithioic acid |
InChI |
InChI=1S/C9H19NS2.C8H19N/c1-3-5-7-10(9(11)12)8-6-4-2;1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3,(H,11,12);9H,3-8H2,1-2H3 |
InChI Key |
YPQOCKOIFRNBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCC.CCCCN(CCCC)C(=S)S |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation for Dibutylammonium Dibutyldithiocarbamate
Foundational Synthetic Methodologies
The traditional and most straightforward methods for synthesizing Dibutylammonium dibutyldithiocarbamate form the basis of its production. These methodologies are characterized by their directness and reliance on readily available precursors.
Reaction of Dibutylamine (B89481) with Carbon Disulfide
The reaction can be represented as follows:
2 (CH₃CH₂CH₂CH₂)₂NH + CS₂ → [(CH₃CH₂CH₂CH₂)₂NH₂]⁺[(CH₃CH₂CH₂CH₂)₂NCS₂]⁻
This method is efficient and forms the basis for many of the more complex synthetic strategies.
Influence of Basic Catalysts and Co-reactants on Product Formation
The formation of dithiocarbamates is often facilitated by the presence of a base. While the reaction between a secondary amine and carbon disulfide can proceed without a catalyst, the inclusion of a basic catalyst can significantly enhance the reaction rate and yield. The base assists in the deprotonation of the intermediate dithiocarbamic acid, shifting the equilibrium towards the formation of the dithiocarbamate (B8719985) salt.
In the synthesis of sodium dibutyldithiocarbamate, a closely related salt, sodium hydroxide (B78521) is commonly used. rsc.org The hydroxide ion acts as a strong base, readily abstracting the proton from the dithiocarbamic acid intermediate to form water and the sodium salt of dibutyldithiocarbamic acid. rsc.org
The general reaction in the presence of a base like sodium hydroxide is:
(CH₃CH₂CH₂CH₂)₂NH + CS₂ + NaOH → (CH₃CH₂CH₂CH₂)₂NCS₂Na + H₂O
The choice of base can influence the purity and properties of the final product. Stronger bases can lead to faster reaction times, but may also promote side reactions if not carefully controlled. The co-reactant, in this case, the cation from the base (e.g., Na⁺), determines the specific salt formed.
One-Pot Synthetic Strategies
One-pot syntheses are highly desirable in chemical manufacturing as they reduce reaction time, minimize waste, and simplify purification processes. Several one-pot strategies for the synthesis of dithiocarbamates have been developed. These methods often involve the in-situ generation of the dithiocarbamate salt followed by its reaction with an electrophile in the same reaction vessel.
A notable one-pot, solvent-free method involves the reaction of an amine, carbon disulfide, and an alkyl halide at room temperature. researchgate.net This approach is highly efficient and atom-economical. For the synthesis of related S-alkyl dithiocarbamates, this method has been shown to work with a variety of primary and secondary amines. researchgate.net While this example leads to an S-alkylated product rather than the ammonium (B1175870) salt, the initial formation of the dithiocarbamate anion in situ is a key feature of the one-pot strategy.
Another one-pot approach involves the reaction of carbonyl compounds, carbon disulfide, and amines in the presence of 4-methylbenzenesulfonohydrazide, leading to the formation of S-alkyl dithiocarbamates. rsc.orgorganic-chemistry.org These strategies highlight the versatility of one-pot reactions in streamlining the synthesis of dithiocarbamate derivatives.
Advanced Synthetic Approaches and Process Optimization
Phase Transfer Catalysis in Dibutyldithiocarbamate Synthesis
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). researchgate.net In the context of dithiocarbamate synthesis, PTC can be employed to enhance the reaction between an aqueous solution of a dithiocarbamate salt and an organic-soluble electrophile.
The mechanism of PTC involves a catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, which is soluble in both the aqueous and organic phases. nih.gov The catalyst transports the dithiocarbamate anion from the aqueous phase to the organic phase, where it can then react with the electrophile.
The effectiveness of different phase transfer catalysts in the synthesis of dithiocarbamates has been studied. In a study on the synthesis of S-alkyl dithiocarbamates, various catalysts were evaluated for their ability to promote the reaction. The results indicated that the choice of catalyst significantly impacts the reaction yield.
| Catalyst | Yield (%) |
|---|---|
| Triton-B | 95 |
| TBAHS | 70 |
| TBAC | 75 |
| TBAB | 85 |
| TBAI | 90 |
Data adapted from a study on the synthesis of dithiocarbamates using various phase transfer catalysts. researchgate.net The specific reaction was between n-butylamine, carbon disulfide, and phenylethyl chloride.
As shown in the table, Triton-B (benzyltrimethylammonium hydroxide) was found to be a highly effective catalyst, leading to a 95% yield. researchgate.net Tetrabutylammonium (B224687) iodide (TBAI) and tetrabutylammonium bromide (TBAB) also showed high catalytic activity. researchgate.net This demonstrates the potential of phase transfer catalysis to optimize the synthesis of dithiocarbamate derivatives.
Exploration of Alternative Reaction Conditions and Solvents
In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that utilize environmentally benign solvents and reaction conditions. For the synthesis of dithiocarbamates, several alternative approaches have been investigated.
Solvent-Free Synthesis: One of the most environmentally friendly approaches is to conduct reactions in the absence of a solvent. A catalyst-free, one-pot synthesis of dithiocarbamates has been successfully carried out under solvent-free conditions at room temperature. researchgate.net This method is not only "green" but also highly efficient and practical for large-scale production.
Green Solvents: The use of sustainable and less toxic solvents is another key aspect of green chemistry. Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been explored as environmentally friendly reaction media for the synthesis of dithiocarbamates. scispace.com These solvents are often biodegradable, non-toxic, and can be recycled, making them attractive alternatives to conventional volatile organic compounds. A one-pot, three-component condensation of an amine, carbon disulfide, and an electrophile in DES or PEG has been shown to produce dithiocarbamates in high yields and with short reaction times. scispace.com
The exploration of such alternative conditions and solvents not only reduces the environmental impact of the synthesis but can also lead to improved reaction efficiency and selectivity.
Industrial Scale-Up Considerations and Efficiency Enhancements
The industrial synthesis of dithiocarbamates, including this compound, prioritizes efficiency, cost-effectiveness, and adherence to green chemistry principles. researchgate.net Traditional methods often involve organic solvents and high temperatures, but modern approaches focus on minimizing environmental impact and simplifying processes. scispace.com Key advancements in scale-up and efficiency include the adoption of one-pot, multi-component reactions and the use of environmentally benign reaction media. scispace.comorganic-chemistry.org
One-pot syntheses, where reactants are added sequentially in a single reactor without isolating intermediates, represent a significant efficiency enhancement. organic-chemistry.org This approach reduces solvent usage, energy consumption, and waste generation. For dithiocarbamate production, a one-pot reaction can involve combining an amine, carbon disulfide, and an electrophilic reagent under solvent-free conditions or in green solvents. scispace.comorganic-chemistry.org
A notable advancement for industrial-scale production is the use of alternative green reaction media such as Deep Eutectic Solvents (DES) and Polyethylene Glycol (PEG). scispace.comrsc.org These media are often biodegradable, non-toxic, inexpensive, and recyclable. scispace.com For instance, a DES composed of choline (B1196258) chloride and urea (B33335) can facilitate the rapid synthesis of dithiocarbamates at room temperature with high yields. scispace.comresearchgate.net The use of DES and PEG eliminates the need for hazardous organic solvents and often allows for a simpler work-up procedure, which is a considerable advantage in large-scale operations. scispace.com
The feasibility of scaling up these green methodologies has been demonstrated. In a model reaction, scaling from a 1 mmol to a 50 mmol batch size in PEG and DES maintained high yields (80% and 84%, respectively) with only a slight increase in reaction time. scispace.com The ability to recover and reuse these solvent systems for multiple cycles further enhances the economic and environmental viability of the industrial process. scispace.comresearchgate.net
| Solvent | Scale (mmol) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Polyethylene Glycol (PEG) | 1 | 60 | 97 |
| Deep Eutectic Solvent (DES) | 1 | 60 | 95 |
| Polyethylene Glycol (PEG) | 50 | 80 | 80 |
| Deep Eutectic Solvent (DES) | 50 | 80 | 84 |
Mechanistic Studies of Dithiocarbamate Formation
The formation of this compound from dibutylamine and carbon disulfide is a well-established reaction that proceeds through a direct nucleophilic addition mechanism. rsc.orgresearchgate.net Understanding this mechanism is crucial for optimizing reaction conditions and addressing common misconceptions about the process.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of a dibutylamine molecule on the electrophilic carbon atom of carbon disulfide. rsc.orgrsc.org Secondary amines like dibutylamine are sufficiently nucleophilic to react directly with carbon disulfide without the need for prior deprotonation by a strong base. rsc.org This initial attack forms a zwitterionic intermediate (dibutyldithiocarbamic acid).
A common misconception is that this reaction, in the absence of an added base like sodium hydroxide, yields a stable, free dithiocarbamic acid. rsc.org In reality, the zwitterionic intermediate is acidic and readily transfers a proton to a second, unreacted molecule of dibutylamine, which acts as a Brønsted base. rsc.org This rapid, intermolecular proton transfer results in the formation of the final, stable product: the dibutylammonium salt of dibutyldithiocarbamate.
Nucleophilic Attack: (CH₃CH₂CH₂CH₂)₂NH + CS₂ → (CH₃CH₂CH₂CH₂)₂N⁺HCS₂⁻ (Zwitterionic Intermediate)
Proton Transfer: (CH₃CH₂CH₂CH₂)₂N⁺HCS₂⁻ + (CH₃CH₂CH₂CH₂)₂NH → [(CH₃CH₂CH₂CH₂)₂NCS₂]⁻ + [(CH₃CH₂CH₂CH₂)₂NH₂]⁺
Therefore, the reaction of two equivalents of the secondary amine with one equivalent of carbon disulfide directly produces the corresponding ammonium salt of the dithiocarbamate. rsc.org This mechanistic pathway clarifies that the amine plays a dual role as both a nucleophile and a base in the formation of the final product.
Coordination Chemistry of Dibutylammonium Dibutyldithiocarbamate
Ligand Properties and Electronic Structure of the Dibutyldithiocarbamate Anion
The dibutyldithiocarbamate anion is a monoanionic, 1,1-dithiolate ligand. mdpi.com Its coordinating ability stems from the two sulfur donor atoms, which act as a strong chelating agent for metal ions. nih.gov The electronic properties and bonding characteristics of the ligand are best understood through its resonance structures and the principles of Hard-Soft Acid-Base theory. wikipedia.orgwikipedia.org
The electronic structure of the dibutyldithiocarbamate anion is a hybrid of several resonance forms. wikipedia.org A key contributor is the delocalization of the lone pair of electrons from the nitrogen atom across the N-C-S₂ framework. nih.gov This π-donation results in significant double-bond character for the C-N bond and distributes the negative charge onto the two sulfur atoms. wikipedia.orgmdpi.com
The primary resonance structures can be depicted as:
A form with a double bond between carbon and one sulfur atom.
A zwitterionic "thioureide" form where the nitrogen atom bears a positive charge and both sulfur atoms are negatively charged. nih.govwikipedia.org
A form with a double bond between the nitrogen and carbon atoms.
This delocalization has several important consequences for the ligand's character. It leads to a planar NCS₂ core, a short C-N bond distance, and enhanced basicity of the sulfur atoms compared to related dithiocarboxylates. wikipedia.orgwikipedia.org The ability of the ligand to exist in both a "soft" dithiocarbamate (B8719985) form and a "hard" thioureide form allows it to stabilize metals in a wide variety of oxidation states. nih.govnih.gov
| Bond | Typical Character | Consequence of Resonance |
| C-N | Single Bond | Partial Double Bond Character (shorter, stronger) |
| C-S | One Single, One Double Bond | Bonds are of intermediate length and strength |
The Hard-Soft Acid-Base (HSAB) principle is a qualitative concept that helps predict the stability of metal complexes. adichemistry.com It states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.org Hard species are typically small, highly charged, and not easily polarizable, while soft species are larger, have a lower charge, and are more polarizable. wikipedia.org
The dibutyldithiocarbamate anion, with its two sulfur donor atoms, is classified as a soft base. wikipedia.org The sulfur atoms are large and their electron clouds are easily polarized. Consequently, dibutyldithiocarbamate forms particularly stable and strong complexes with metal ions that are soft or borderline acids. adichemistry.comsemanticscholar.org
| Metal Ion Example | HSAB Classification | Interaction with Dibutyldithiocarbamate |
| Cu(II), Ni(II), Pd(II) | Soft/Borderline Acids | Strong, stable complex formation |
| Zn(II), Co(II), Fe(III) | Borderline Acids | Stable complex formation |
| Na+, K+, Mg2+ | Hard Acids | Weak interaction, less stable complexes |
This principle explains why dithiocarbamates are excellent ligands for many transition metals, forming complexes with significant covalent character in the metal-sulfur bonds. adichemistry.comlibretexts.org
Formation and Characterization of Metal Dithiocarbamate Complexes
Metal complexes of dibutyldithiocarbamate are readily synthesized and can be categorized based on the ligands present. The characterization of these complexes relies on various analytical techniques to determine their structure, geometry, and electronic properties.
The synthesis of metal dibutyldithiocarbamate complexes is generally straightforward. wikipedia.org The most common method involves a salt metathesis reaction, where an aqueous or alcoholic solution of a metal salt is treated with a solution of an alkali metal salt of dibutyldithiocarbamate, such as sodium or potassium dibutyldithiocarbamate. wikipedia.orgsysrevpharm.org
Homoleptic complexes , which contain only one type of ligand, are formed when the metal ion is coordinated solely by dibutyldithiocarbamate anions. researchgate.net A typical synthesis is: MClₓ + x NaS₂CN(C₄H₉)₂ → M(S₂CN(C₄H₉)₂)ₓ + x NaCl wikipedia.org
Heteroleptic complexes contain more than one type of ligand. These can be synthesized by reacting a pre-formed homoleptic complex with another ligand (e.g., a phosphine (B1218219) or a bipyridine) or by reacting a metal-ligand precursor with the dithiocarbamate salt. eurjchem.comrsc.orgnih.gov
The dibutyldithiocarbamate ligand is highly versatile in its coordination, though one mode is predominant. researchgate.net
S,S-Chelating (Bidentate): This is the most common coordination mode. nih.gov The two sulfur atoms bind to the same metal center, forming a stable four-membered chelate ring. researchgate.net The small "bite angle" of the S-M-S bond contributes to the high stability of these complexes. nih.govresearchgate.net
Monodentate: Less commonly, the ligand may bind through only one sulfur atom. nih.govresearchgate.net This can occur in complexes where steric hindrance is significant or in certain bridged structures. mdpi.com
Bidentate Bridging: The ligand can also bridge two metal centers, with each sulfur atom coordinating to a different metal. researchgate.net
The geometry of the resulting complex is determined by the coordination number of the metal ion and the nature of the other ligands present. For homoleptic complexes, common geometries include square planar (for metals like Ni(II), Pd(II), Cu(II)) and octahedral (for metals like Co(III), Fe(III)). researchgate.netmdpi.com
| Metal Ion | Typical Coordination Number | Common Geometry |
| Ni(II) | 4 | Square Planar |
| Cu(II) | 4 | Distorted Square Planar |
| Zn(II) | 4 | Tetrahedral |
| Co(III) | 6 | Octahedral |
| Ir(III) | 6 | Distorted Octahedral |
A variety of spectroscopic methods are used to characterize metal dithiocarbamate complexes. Infrared (IR) spectroscopy is useful for confirming coordination, as the ν(C-N) and ν(C-S) stretching frequencies are sensitive to the metal-ligand bond formation. mdpi.com
For complexes with unpaired electrons (paramagnetic centers), Electron Paramagnetic Resonance (EPR) spectroscopy is a uniquely powerful tool for probing the electronic structure. researchgate.net EPR provides detailed information about the environment of the unpaired electron. nih.gov For instance, in a Cu(II) (d⁹) dibutyldithiocarbamate complex, which is paramagnetic, the EPR spectrum can reveal:
The geometry of the complex (e.g., axial or rhombic). researchgate.net
The nature of the metal-ligand bonding through the g-values and hyperfine coupling constants. researchgate.net
The extent of delocalization of the unpaired electron onto the ligand atoms. biointerfaceresearch.com
The analysis of EPR spectra for paramagnetic d⁷ ions like high-spin Co(II) can also provide deep insights into the electronic structure of five- and six-coordinate complexes. ohiolink.edu
Metal Ion Specificity and Selectivity in Chelation
Dibutylammonium dibutyldithiocarbamate, like other dithiocarbamates, is a versatile chelating agent that forms stable complexes with a wide array of transition metals. nih.gov The dithiocarbamate anion, [S₂CN(C₄H₉)₂]⁻, typically acts as a monoanionic, bidentate ligand, coordinating to metal ions through its two sulfur atoms. researchgate.netsysrevpharm.org This chelation results in the formation of a stable four-membered ring, a structural motif that is central to the coordination chemistry of this ligand class. researchgate.net
The dibutyldithiocarbamate ligand forms complexes with nearly all transition metals, stabilizing them in various oxidation states. nih.govwikipedia.org The geometry of the resulting complex is dictated by the coordination number and the electronic configuration of the central metal ion.
Copper (Cu): Copper complexes are among the most studied. Copper(II) typically forms a square planar complex, [Cu(S₂CNBu₂)₂]. These complexes are known to participate in redox chemistry, leading to the formation of Copper(I) and Copper(III) species. researchgate.net Mixed-valence Cu(I)-Cu(II) and Cu(II)-Cu(III) systems have also been synthesized, often resulting in coordination polymers or multinuclear catenanes. nih.govmdpi.commdpi.com For instance, a mixed-valence Cu(I)–Cu(II) 1D coordination polymer, [Cu¹₄Cu¹¹Br₄(Cy₂dtc)₂]n (where Cy₂dtc⁻ is dicyclohexyl dithiocarbamate), has been synthesized, showcasing the ligand's ability to support complex polynuclear structures. dntb.gov.uaresearchgate.net
Zinc (Zn), Cadmium (Cd), and Lead (Pb): These M²⁺ ions typically form tetrahedral or, in some cases, five-coordinate dimeric structures. wikipedia.orgnih.gov For example, the zinc complex, bis(dibutyldithiocarbamato)zinc(II), often exists as a dimer, [Zn(S₂CNBu₂)₂]₂, where the zinc atoms achieve five-coordination through bridging dithiocarbamate ligands.
Iron (Fe): Iron forms stable complexes in +2, +3, and even +4 oxidation states. wikipedia.orgacs.org Tris(dithiocarbamato)iron(III) complexes, [Fe(S₂CNBu₂)₃], typically exhibit a distorted octahedral geometry. These complexes are known for their temperature-dependent magnetic properties, often displaying spin-crossover behavior between high-spin and low-spin states. researchgate.net The redox chemistry of iron-dithiocarbamate systems is complex, with facile interconversion between Fe(II) and Fe(III) states. uni.lunih.gov
Chromium (Cr) and Nickel (Ni): Nickel(II) complexes, [Ni(S₂CNBu₂)₂], are typically square planar and diamagnetic. They can be oxidized to form Ni(III) and Ni(IV) species. wikipedia.org The ability of the dithiocarbamate ligand to stabilize higher oxidation states is a key feature of its coordination chemistry.
Gold (Au): Gold(I) and Gold(III) complexes with dithiocarbamate ligands are known. Gold(I) complexes often adopt a linear geometry with one dithiocarbamate ligand, while Au(III) complexes are typically square planar. sysrevpharm.org
The coordination geometries for these metal complexes are summarized in the table below.
| Metal Ion | Typical Oxidation State(s) | Common Coordination Geometry | Example Complex Formula |
| Copper (Cu) | +1, +2, +3 | Square Planar (Cu²⁺), Tetrahedral (Cu¹⁺) | [Cu(S₂CNBu₂)₂] |
| Zinc (Zn) | +2 | Tetrahedral, 5-Coordinate Dimer | [Zn(S₂CNBu₂)₂]₂ |
| Cadmium (Cd) | +2 | Tetrahedral | [Cd(S₂CNBu₂)₂] |
| Lead (Pb) | +2 | Distorted Tetrahedral/Pyramidal | [Pb(S₂CNBu₂)₂] |
| Iron (Fe) | +2, +3, +4 | Distorted Octahedral (Fe³⁺) | [Fe(S₂CNBu₂)₃] |
| Chromium (Cr) | +3 | Octahedral | [Cr(S₂CNBu₂)₃] |
| Nickel (Ni) | +2, +3, +4 | Square Planar (Ni²⁺) | [Ni(S₂CNBu₂)₂] |
| Gold (Au) | +1, +3 | Linear (Au¹⁺), Square Planar (Au³⁺) | [Au(S₂CNBu₂)₂]⁻ (Au³⁺) |
Nature of the Metal Ion: The stability of the complex is highly dependent on the properties of the central metal ion. Generally, stability follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. The high stability of the Cu²⁺ complex is a notable feature. Factors such as ionic radius, charge, and the metal's classification as a hard or soft acid are critical. Dithiocarbamates, being soft ligands due to the sulfur donor atoms, form particularly stable complexes with soft metal ions like Cu⁺, Ag⁺, Au⁺, Cd²⁺, and Pb²⁺.
Electronic Effects of Ligand Substituents: The alkyl groups on the nitrogen atom influence the electron density on the sulfur atoms. The electron-donating inductive effect of the butyl groups increases the electron density on the nitrogen, which is then delocalized onto the sulfur atoms via the π-system of the N-C=S group. This enhances the basicity and coordinating ability of the sulfur donors, leading to more stable complexes compared to ligands with less electron-donating substituents. Studies on various dialkyldithiocarbamates have shown that for square planar Ni(II) and Pd(II) complexes, the stability increases with the electron-donating ability of the alkyl groups in the order: Methyl < Ethyl < n-Propyl < iso-Propyl. This suggests that the [M(S₂CNBu₂)₂] complex would be quite stable.
Steric Effects: While the electron-donating nature of the butyl groups enhances stability, their steric bulk can have a counteracting effect, particularly for metals that form octahedral complexes like Co(III). For Co(III) complexes of the type [Co(R₂dtc)₃], the stability was found to decrease in the order: Ethyl > iso-Propyl > n-Propyl > Methyl. This indicates that for larger coordination numbers, the steric hindrance between the bulky alkyl groups can destabilize the complex, partially offsetting the favorable electronic effects.
pH of the Medium: The stability of dithiocarbamate complexes is strongly dependent on pH. The dibutyldithiocarbamate ligand itself is derived from a weak acid, dibutyldithiocarbamic acid. In acidic conditions (typically pH < 4), the ligand is protonated and rapidly decomposes, leading to the breakdown of the metal complex. Therefore, these complexes are significantly more stable in neutral to alkaline media. Complexation with a metal ion can, however, significantly slow down this acid-catalyzed degradation.
Redox Chemistry of Metal-Dithiocarbamate Systems
The rich redox chemistry of metal-dithiocarbamate systems is a defining characteristic, with redox events occurring at either the metal center or the ligand itself. nih.gov The dithiocarbamate ligand is considered "non-innocent," meaning it can actively participate in the redox processes of the complex.
The dithiocarbamate ligand can be readily oxidized. The primary oxidation pathway is a one-electron process that converts the dithiocarbamate anion (dtc⁻) into a neutral dithiocarbamate radical (dtc•). This radical is unstable and rapidly dimerizes through sulfur-sulfur bond formation to yield a thiuram disulfide molecule.
2 [R₂NCS₂]⁻ → [R₂NC(S)S-SC(S)NR₂] + 2e⁻
Conversely, reduction of the thiuram disulfide regenerates the dithiocarbamate anion. This reversibility is a key aspect of their chemistry.
The ability of the dibutyldithiocarbamate ligand to stabilize multiple oxidation states for a single metal facilitates the formation of mixed-valence complexes. These compounds contain the same metal in two different oxidation states within the same molecular entity and often exhibit unique electronic and magnetic properties.
Copper Complexes: A number of mixed-valence copper dithiocarbamate complexes have been reported. mdpi.com For example, the reaction of [Cu(S₂CNR₂)₂] with copper(II) halides can lead to the formation of Cu(I)-Cu(II) coordination polymers. mdpi.com In these structures, the dithiocarbamate ligand typically remains bound to the Cu(II) center, while halide ions coordinate to the Cu(I) centers, which are formed via reduction of some of the initial Cu(II). researchgate.netoup.com Furthermore, chemical oxidation of dinuclear copper(II) dithiocarbamate macrocycles has been shown to produce a stable, tetranuclear mixed-valence Cu(II)₂Cu(III)₂ catenane. nih.gov
Iron Complexes: Iron-dithiocarbamate systems are well-known for their complex redox behavior, readily shuttling between Fe(II) and Fe(III) states. uni.lunih.gov While true mixed-valence dimers are more commonly observed with other bridging ligands like carboxylates, the electronic communication in polynuclear iron-dithiocarbamate clusters can be influenced by the presence of different oxidation states. cmu.edu
Manganese Complexes: The reaction of Mn(II) salts with dithiocarbamates in the presence of air often leads to oxidation, forming Mn(III) complexes. Under certain conditions, intermediate species can be formed, and the ultimate decomposition product of some solid-state Mn(II) dithiocarbamate complexes upon prolonged air exposure is the mixed-valence Mn(II)/Mn(III) oxide, hausmannite (Mn₃O₄). bohrium.commdpi.com This highlights the ligand's role in mediating the redox chemistry of manganese.
Applications of Dibutylammonium Dibutyldithiocarbamate in Material Science
Role in Polymer Synthesis and Modification
In the realm of polymer science, dithiocarbamate (B8719985) derivatives are recognized for their ability to influence the kinetics and outcomes of polymerization and cross-linking reactions. Dibutylammonium dibutyldithiocarbamate, as part of this class, plays a crucial role in the processing of rubber and the tailoring of polymer properties.
Application as a Vulcanization Accelerator in Rubber Processing
This compound belongs to the dithiocarbamate class of ultra-fast accelerators used in the vulcanization of natural and synthetic rubbers. Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. gbgummi.com The introduction of accelerators is critical for making this process industrially viable, as sulfur alone vulcanizes rubber at a very slow rate. gbgummi.com
| Accelerator Class | General Curing Characteristics | Typical Application |
|---|---|---|
| Dithiocarbamates | Ultra-fast cure rate; effective at low temperatures. | Primary or secondary accelerator in natural and synthetic rubbers. |
| Thiazoles | Delayed action with a fast cure rate. | Often used with dithiocarbamates for synergistic effects. |
| Guanidines | Slow cure rate; often used as a secondary accelerator. | Used with thiazoles and sulfenamides to activate the cure. |
Involvement in Polymerization Mechanisms
The mechanism of accelerated sulfur vulcanization is complex, involving the formation of an accelerator-sulfur complex. In this process, the dithiocarbamate accelerator reacts with sulfur to form active sulfurating agents. These agents are more reactive than elemental sulfur and efficiently transfer sulfur atoms to the polymer chains, creating cross-links.
Influence on Polymer Properties and Cross-Linking
The use of dithiocarbamate accelerators like this compound has a direct impact on the cross-link density and structure of the polymer network, which in turn dictates the material's final physical and mechanical properties. nih.gov A higher cross-link density generally leads to increased hardness, higher modulus, and improved resistance to solvents and heat, but may reduce elasticity and fatigue resistance. nih.govresearchgate.net
Molecular dynamics simulations and experimental studies have shown that ultimate stress and Young's modulus increase with higher cross-link density, while the ultimate strain tends to decrease. nih.gov The type of cross-links formed (monosulfidic, disulfidic, or polysulfidic) also plays a critical role. Dithiocarbamate accelerators can influence this distribution. Polysulfidic cross-links, for instance, are associated with excellent dynamic properties and tensile strength, while monosulfidic cross-links provide better thermal stability. mdpi.com By carefully selecting the accelerator system, including the use of dithiocarbamates, manufacturers can tailor the cross-link structure to achieve a desired balance of properties for specific applications, from tires to industrial hoses. gbgummi.commdpi.com
| Property | Influence of Increasing Cross-Link Density | Governing Factor |
|---|---|---|
| Tensile Strength & Modulus | Increases | Resistance of the network to deformation. nih.gov |
| Hardness | Increases | Increased rigidity of the polymer network. mdpi.com |
| Elongation at Break | Decreases | Reduced ability of polymer chains to slide past one another. nih.gov |
| Thermal Stability | Generally Improves (especially with monosulfidic links) | Higher bond energy of C-S vs. S-S bonds. mdpi.com |
Precursor for Nanomaterial Synthesis
Beyond its role in polymer chemistry, this compound serves as a valuable precursor in the burgeoning field of nanotechnology. Its molecular structure, which contains both metal-coordinating atoms (sulfur) and volatile organic components, makes it an ideal candidate for the synthesis of high-quality metal sulfide (B99878) nanomaterials.
Single-Source Precursors (SSPs) for Metal Sulfides (e.g., Nanoscale Copper Sulfides)
Dithiocarbamate complexes are widely utilized as single-source precursors (SSPs) for the synthesis of nanodimensional metal sulfides. acs.org An SSP is a molecule that contains all the necessary elements for the final material, in this case, a metal and sulfur, within a single, well-defined compound. This approach offers significant advantages, including precise stoichiometric control and the ability to form high-purity nanocrystals with a limited size distribution. acs.orgnih.gov
The thermal decomposition of a dithiocarbamate complex in a high-boiling point solvent leads to the formation of metal sulfide nanoparticles. nih.gov Copper dithiocarbamates, for example, have been extensively used as SSPs to create nanoscale copper sulfides (CuS). dntb.gov.ua The organic ligands decompose into volatile byproducts, leaving behind the desired inorganic nanomaterial. This method provides a chemically engineered route to nanoscale materials that is both efficient and controllable. acs.org
Control over Phase, Particle Size, and Morphology of Nanomaterials
A key advantage of using dithiocarbamate SSPs is the ability to exert fine control over the characteristics of the resulting nanomaterials by manipulating the reaction conditions. acs.org Factors such as the decomposition temperature, precursor concentration, reaction time, and the type of solvent or capping agent used can significantly influence the final product. nih.govrsc.org
By varying these parameters, researchers can dictate the crystallographic phase, average particle size, and morphology (e.g., spheres, rods, pods) of the metal sulfide nanoparticles. nih.govresearchgate.net For instance, decomposing di-isobutyl-dithiocarbamate complexes at different temperatures has been shown to yield different phases of iron-nickel sulfide nanoparticles. rsc.org Similarly, the choice of capping agent, such as hexadecylamine (B48584) (HDA) or tri-n-octylphosphine oxide (TOPO), can lead to different nanoparticle shapes, from elongated rods to spherical particles. researchgate.net This level of control is crucial for tuning the physical and chemical properties of the nanomaterials, making them suitable for a wide range of applications in areas like catalysis, electronics, and biomedical imaging. acs.orgnih.gov
Development of Materials with Tunable Physical Properties
The ability to fine-tune the physical properties of a material is a cornerstone of modern material science. This compound serves as a key agent in this endeavor, primarily through its function as a vulcanization accelerator in elastomeric materials. The process of vulcanization, which involves the formation of cross-links between polymer chains, is fundamental to imparting desirable mechanical properties to rubbers, such as elasticity, strength, and durability.
Dithiocarbamates, as a class of accelerators, are known for their ultra-fast curing capabilities. They can significantly reduce the time and temperature required for vulcanization. This acceleration of the curing process allows for precise control over the cross-link density of the polymer network. The cross-link density is a critical parameter that directly influences the material's physical properties. A higher cross-link density generally leads to a harder, more rigid material with a higher modulus, while a lower density results in a softer, more flexible material.
The use of this compound, often in conjunction with other accelerators and activators like zinc oxide and stearic acid, allows for the tailoring of these properties to meet the demands of specific applications. By carefully controlling the concentration of the accelerator and the curing conditions, manufacturers can produce a wide range of rubber products with customized physical characteristics.
Table 1: Effect of Accelerator Concentration on Vulcanization and Mechanical Properties of a Natural Rubber Compound
| Property | Low Accelerator Concentration | High Accelerator Concentration |
| Scorch Time (ts2) | Longer | Shorter |
| Optimum Cure Time (t90) | Longer | Shorter |
| Cross-link Density | Lower | Higher |
| Tensile Strength | Moderate | High |
| Modulus at 300% Elongation | Lower | Higher |
| Hardness (Shore A) | Lower | Higher |
This table provides a generalized representation of the trends observed when varying the concentration of a dithiocarbamate accelerator. Actual values will depend on the specific formulation and processing conditions.
Research has shown that the type and amount of dithiocarbamate accelerator can have a synergistic effect when used with other accelerators, further expanding the possibilities for property tuning. This allows for the development of materials with an optimal balance of properties, such as high tensile strength and good resistance to thermo-oxidative aging.
Functional Materials Development
Beyond the ability to tune the fundamental physical properties of materials, this compound is also instrumental in the development of functional materials designed for specific, advanced applications.
Composite Materials:
This compound has found significant application in the creation of advanced composite materials, particularly in silica-filled rubber compounds. In these composites, it acts not only as a vulcanization accelerator but can also influence the interaction between the filler (silica) and the polymer matrix (rubber).
The performance of a composite material is heavily dependent on the dispersion of the filler within the matrix and the strength of the interfacial adhesion between the two components. The presence of dithiocarbamate-based accelerators can affect the surface chemistry of the silica (B1680970) filler, potentially improving its compatibility with the rubber matrix. This can lead to a more uniform dispersion of the filler particles and stronger filler-polymer interactions.
A well-dispersed filler with strong interfacial bonding results in a composite material with enhanced mechanical properties, including higher tensile strength, improved tear resistance, and better abrasion resistance. The ability to modify these interfacial interactions through the use of additives like this compound is a key area of research in the development of high-performance rubber composites for applications such as tires, seals, and vibration dampeners.
Table 2: Influence of this compound on a Silica-Filled Styrene-Butadiene Rubber (SBR) Composite
| Property | SBR Composite without Accelerator | SBR Composite with this compound |
| Optimal Vulcanization Time | Long | Significantly Reduced |
| Cross-link Density | Low | Increased |
| Tensile Strength | Moderate | Higher |
| Filler Dispersion | Moderate | Potentially Improved |
Coatings:
While the primary application of this compound is in the rubber industry, its chemical functionalities suggest potential uses in the field of coatings. As a curing agent, it could be incorporated into various resin systems to accelerate the cross-linking process, leading to the formation of durable and protective films.
In the context of functional coatings, dithiocarbamates can be used to impart specific properties to a surface. For instance, their ability to form complexes with metal ions could be exploited in the development of anticorrosive coatings. By reacting with the metal surface, they can form a protective layer that inhibits corrosion.
Furthermore, the sulfur-containing nature of dithiocarbamates can be utilized in the creation of coatings with unique optical or electronic properties. Research into the surface functionalization of materials using dithiocarbamate derivatives is an active area, with potential applications in sensors, electronic devices, and biomedical coatings.
The integration of this compound into advanced material systems allows for the creation of materials with highly specific and often "smart" functionalities. The principles of tunable cross-linking and surface modification can be extended to develop materials that respond to external stimuli or perform specific tasks.
For example, by precisely controlling the cross-link density and the type of cross-links (e.g., monosulfidic, disulfidic, polysulfidic) in an elastomer network, it is possible to create materials with tailored dynamic mechanical properties. This is crucial for applications such as vibration isolation and shock absorption, where the material's response to dynamic loading is critical. The choice of vulcanization system, in which this compound plays a key role, dictates the final dynamic behavior of the material.
The ability of dithiocarbamates to act as ligands for metal nanoparticles also opens up avenues for the creation of advanced nanocomposites. By functionalizing the surface of nanoparticles with dithiocarbamate ligands, it is possible to improve their dispersion in a polymer matrix and to create materials with novel combinations of properties, such as enhanced thermal conductivity, electrical conductivity, or magnetic properties.
Dibutylammonium Dibutyldithiocarbamate in Advanced Analytical and Separation Technologies
Supercritical Fluid Extraction (SFE) as a Chelating Agent
Dibutylammonium dibutyldithiocarbamate functions as a potent chelating agent in supercritical fluid extraction, enabling the selective removal and recovery of metal ions. In this process, metal ions are converted into neutral metal chelates through complexation with DBDC, rendering them soluble in the non-polar supercritical CO₂. The efficiency of this process is influenced by several factors, including the stability and solubility of the DBDC ligand and the resulting metal chelate in the supercritical fluid.
The application of SFE with dithiocarbamate (B8719985) chelating agents has shown promise for the remediation of environmental matrices such as soil and fly ash contaminated with heavy metals. While specific studies focusing solely on this compound for soil and fly ash are limited, research on similar dithiocarbamates provides valuable insights into the potential efficacy of this approach. For instance, SFE has been successfully applied for the removal of heavy metals from solid matrices like fly ash and soil samples. The process generally involves the conversion of metal oxides to metal cations, followed by complexation with the chelating agent.
Research on the extraction of divalent metals such as Zn²⁺, Cu²⁺, Pb²⁺, and Cd²⁺ from sand and fly ash has demonstrated the feasibility of using SFE with organic ligands. In studies with spiked sand samples, the humidity of the material and the use of methanol (B129727) as a co-solvent were found to have strong effects on metal extraction efficiency. For example, an extraction efficiency of 99% was obtained for Cd and Cu from spiked sand using a dithiocarbamate chelating agent with methanol-modified CO₂. While these results are promising, the extraction from real-world matrices like fly ash can be more complex due to the intricate binding of metals within the material's structure. Further research is needed to optimize the SFE process using this compound for the effective and efficient remediation of contaminated soils and detoxification of fly ash.
This compound, in conjunction with SFE, has been utilized for the recovery and separation of various metal species from a range of samples. The selectivity of the dithiocarbamate ligand for different metal ions allows for their differential extraction and subsequent separation. Studies have demonstrated the effective extraction of metal ions from both sand matrices and water samples using supercritical CO₂ containing dithiocarbamate chelating agents. pnnl.gov
For instance, research involving the use of various dithiocarbamates for the SFE of Cd²⁺, Pb²⁺, and Hg²⁺ from spiked sand and filter paper samples has yielded high recovery rates. nih.gov With diethylammonium (B1227033) diethyldithiocarbamate (B1195824), recoveries ranged from 83-97%, and with sodium diethyldithiocarbamate, they ranged from 87-97%. nih.gov These results highlight the potential of dithiocarbamate-based SFE for the effective recovery of heavy metals. The separation of different metal species can be achieved by carefully controlling the extraction parameters, such as pressure, temperature, and the choice of co-solvent, which influence the solubility and stability of the individual metal-DBDC complexes.
The following table summarizes the recovery of selected metal ions from spiked sand samples using dithiocarbamate chelating agents in SFE.
| Metal Ion | Chelating Agent | Recovery (%) |
| Cd²⁺ | Diethylammonium diethyldithiocarbamate | 83-97 |
| Pb²⁺ | Diethylammonium diethyldithiocarbamate | 83-97 |
| Hg²⁺ | Diethylammonium diethyldithiocarbamate | 83-97 |
| Cd²⁺ | Sodium diethyldithiocarbamate | 87-97 |
| Pb²⁺ | Sodium diethyldithiocarbamate | 87-97 |
| Hg²⁺ | Sodium diethyldithiocarbamate | 87-97 |
| Cd²⁺ | Lithium bis(trifluoroethyl)dithiocarbamate | 95 |
| Pb²⁺ | Lithium bis(trifluoroethyl)dithiocarbamate | 95 |
| Hg²⁺ | Lithium bis(trifluoroethyl)dithiocarbamate | 95 |
| Data sourced from studies on dithiocarbamate chelating agents in SFE. nih.gov |
Understanding the distribution of metal complexes within the SFE system is crucial for accurate quantification and process optimization. Mass balance studies track the amount of metal complexes in the extraction cell, collection vial, and the tubing of the SFE system. A study using this compound (DBDC) and sodium diethyldithiocarbamate (NaDDC) to form complexes with Cd, Cu, Pb, and Zn in a CO₂/5% methanol supercritical fluid provided insights into this distribution. jsac.or.jpnih.gov
The research involved obtaining the mass balance of the metal complexes before and after extraction. Any metals remaining in different parts of the system were flushed out using an organic solvent and nitric acid for analysis. jsac.or.jpnih.gov The findings suggest a strong correlation between the stability constant (β) of the metal-ligand complex and the SFE process. jsac.or.jpnih.gov Furthermore, it was noted that trace elements from the stainless-steel extraction cell, such as Fe, Cr, and Ni, could potentially interfere with the mass balance of the metal complexes due to exchange mechanisms between the cell and the sample. jsac.or.jpnih.gov
The distribution of metal-DBDC complexes in an SFE system is detailed in the table below.
| Metal | Initial Amount in Cell (µg) | Amount in Collection Vial (µg) | Amount Remaining in Cell (µg) | Amount in Tubing (µg) | Total Recovered (µg) | Recovery (%) |
| Cd | 100 | 85 | 10 | 3 | 98 | 98 |
| Cu | 100 | 90 | 5 | 2 | 97 | 97 |
| Pb | 100 | 88 | 8 | 4 | 100 | 100 |
| Zn | 100 | 82 | 12 | 5 | 99 | 99 |
| Hypothetical data based on findings from mass balance studies of metal-dithiocarbamate complexes in SFE systems. jsac.or.jpnih.gov |
Optimization of Supercritical Fluid Extraction Parameters
The efficiency of metal extraction using this compound in SFE is highly dependent on the operational parameters. Optimizing these parameters is key to achieving high extraction yields and selectivity.
Pressure and temperature are critical parameters in SFE as they directly influence the density, viscosity, and solvating power of the supercritical fluid. For the extraction of metal chelates, an increase in pressure at a constant temperature generally leads to an increase in the density of the supercritical fluid, which in turn enhances the solubility of the metal-DBDC complex and improves extraction efficiency.
Conversely, the effect of temperature is more complex. At a constant pressure, increasing the temperature decreases the density of the supercritical fluid, which can reduce its solvating power. However, higher temperatures can also increase the vapor pressure of the metal chelate, potentially improving its solubility and extraction rate. Therefore, a trade-off exists between these opposing effects, and the optimal temperature will depend on the specific metal-DBDC complex and the matrix being extracted. Studies on the SFE of metal ions have shown that the extraction efficiencies are dependent on factors including temperature and pressure.
The polarity of supercritical CO₂ is often a limiting factor in the extraction of more polar compounds, including some metal-chelate complexes. To overcome this, a small amount of a polar co-solvent or modifier is often added to the supercritical fluid.
Methanol as a Co-solvent: Methanol is a commonly used co-solvent in the SFE of metal ions with dithiocarbamate chelating agents. scirp.org The addition of methanol increases the polarity of the supercritical CO₂, enhancing its ability to dissolve the metal-DBDC complexes. scirp.org Research has shown that supercritical CO₂ modified with 5% methanol consistently yields higher analyte recoveries compared to using supercritical CO₂ alone. nih.gov For instance, in the extraction of Cd²⁺, Pb²⁺, and Hg²⁺ ions using various dithiocarbamates, the use of 5% methanol in CO₂ was crucial for achieving high recovery rates. nih.gov The presence of methanol can also help to overcome strong analyte-matrix interactions, facilitating the release of the metal complexes from the sample.
Thiuram Disulfides as Modifiers: Thiuram disulfides are the oxidized form of dithiocarbamates. While the primary role in SFE is typically attributed to the dithiocarbamate chelating agent, the potential for in-situ oxidation of dithiocarbamates to thiuram disulfides, particularly in the presence of certain metal ions like iron(III), exists. The role of thiuram disulfides as active modifiers in the SFE of metals with dithiocarbamates is not extensively documented. However, it is conceivable that their presence could influence the extraction process, potentially by altering the polarity of the supercritical fluid or participating in the complexation mechanism. Further research is needed to elucidate the specific role and impact of thiuram disulfides as modifiers in SFE systems utilizing dithiocarbamate chelating agents.
Dynamic Cycle Time and Flow Rate Effects on Remediation
The efficiency of remediation processes for heavy metal-contaminated aqueous streams utilizing this compound is significantly influenced by dynamic operational parameters, including cycle time and flow rate. These parameters are critical in optimizing the mass transfer of metal ions from the aqueous phase to the organic phase containing the dithiocarbamate chelating agent.
Dynamic Cycle Time:
The dynamic cycle time in a liquid-liquid extraction system refers to the duration of contact between the metal-bearing aqueous phase and the organic phase containing this compound. The optimal cycle time is a crucial factor in achieving maximum extraction efficiency. Initially, the rate of metal extraction is high due to the large concentration gradient between the two phases. As the extraction proceeds, this gradient diminishes, and the rate of extraction slows, eventually reaching a state of equilibrium.
Research on dithiocarbamate-based extraction systems for heavy metals has shown that the contact time required to reach equilibrium can vary. For instance, in studies involving the removal of heavy metal ions using dithiocarbamate ligands, the removal was observed to be very rapid, often taking less than a minute to reach maximum efficiency under optimal pH conditions. tandfonline.com However, the complete cycle time in an industrial or large-scale remediation process would also need to account for the time required for phase separation, which is influenced by the physical properties of the solvents and the mixing intensity.
The effect of cycle time on remediation efficiency can be summarized in the following table:
| Cycle Time | Extraction Efficiency | Remarks |
| Short | Sub-optimal | Insufficient time for the metal-dithiocarbamate complex to form and transfer to the organic phase. |
| Optimal | Maximum | Equilibrium is reached, maximizing the removal of the target metal ion. |
| Long | No significant increase | Beyond the optimal time, there is no further increase in extraction, leading to decreased process throughput. |
Flow Rate Effects:
In continuous remediation systems, the flow rates of both the aqueous and organic phases are critical parameters. The flow rate affects the residence time of the liquids in the contactor and the degree of turbulence, both of which influence mass transfer.
A study on the flow injection-FTIR determination of dithiocarbamate pesticides, while not a remediation study, provides insights into the impact of flow rate on the analytical signal, which is dependent on the extraction process. The carrier flow rate was identified as a critical parameter influencing sensitivity and reproducibility. This principle can be extrapolated to remediation systems where a balance must be struck between maximizing throughput (higher flow rates) and ensuring sufficient contact time for efficient metal chelation and extraction (lower flow rates).
The relationship between flow rate and remediation efficiency is presented in the table below:
| Flow Rate | Residence Time | Turbulence | Extraction Efficiency |
| Low | High | Low | Potentially high, but with low throughput. Mass transfer may be limited by low interfacial area. |
| Optimal | Moderate | Moderate | Maximum efficiency is achieved by balancing sufficient residence time with good mass transfer. |
| High | Low | High | Decreased efficiency due to insufficient time for metal-dithiocarbamate complex formation and phase transfer. |
In designing a remediation process with this compound, it is therefore essential to empirically determine the optimal cycle time and flow rates for the specific conditions of the waste stream, such as metal concentration, pH, and temperature, to ensure both high efficiency and economic viability.
Novel Separation Methodologies
The unique properties of this compound as a chelating agent are being leveraged in the development of novel separation methodologies that are both highly efficient and environmentally conscious. These new approaches aim to overcome the limitations of traditional solvent extraction techniques.
Integration with Chromatographic Techniques (e.g., SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a promising "green" analytical and separation technique. elsevierpure.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier. elsevierpure.com The integration of this compound with SFC offers a powerful tool for the separation and analysis of metal ions.
This compound forms stable, neutral metal chelates that are soluble in organic solvents and, importantly, can be soluble in supercritical carbon dioxide. This solubility is a key factor for their successful separation by SFC. nih.govresearchgate.net The technique combines the advantages of both gas chromatography (high diffusion coefficients) and liquid chromatography (solubility properties), making it suitable for the analysis of thermally labile metal chelates. nih.gov
The general process for the integration of this compound with SFC would involve:
Chelation: The aqueous sample containing metal ions is treated with this compound to form the metal-dithiocarbamate complexes.
Extraction: The formed chelates are extracted into a small volume of an organic solvent or directly into the supercritical fluid.
SFC Separation: The extract is then injected into the SFC system, where the different metal chelates are separated based on their interaction with the stationary phase and their solubility in the supercritical fluid mobile phase.
The conditions for SFC separation of metal chelates, including those formed with dithiocarbamates, are influenced by several factors as detailed in the table below:
| Parameter | Effect on Separation |
| Pressure | Affects the density and solvating power of the supercritical fluid. Higher pressure generally leads to shorter retention times. |
| Temperature | Influences the vapor pressure of the analytes and the density of the supercritical fluid. |
| Mobile Phase Composition | The type and concentration of the organic modifier can be adjusted to fine-tune the selectivity and retention of the metal chelates. |
| Stationary Phase | The choice of the chromatographic column is crucial for achieving the desired separation of different metal-dithiocarbamate complexes. |
The hyphenation of SFC with sensitive detection methods, such as mass spectrometry (SFC-MS), would provide a highly selective and sensitive method for the determination of various metal ions. elsevierpure.com
Development of Environmentally Benign Extraction Processes
There is a significant drive towards developing "green" extraction processes that minimize the use of hazardous solvents and reduce waste generation. icmerd.com this compound can be a key component in such environmentally friendly separation methodologies.
Recent research has focused on the synthesis of dithiocarbamates under solvent-free conditions or in green reaction media like deep eutectic solvents and polyethylene (B3416737) glycol. researchgate.netscispace.comrsc.org These approaches align with the principles of green chemistry by reducing or eliminating the use of volatile organic compounds. organic-chemistry.org
The development of environmentally benign extraction processes involving this compound can be pursued through several avenues:
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives for the extraction of metal-dithiocarbamate complexes. This could include supercritical fluids like CO2, ionic liquids, or bio-based solvents. icmerd.com
Solvent-Free Extraction: Developing methods where the chelation and extraction occur in a solventless system, potentially by immobilizing the this compound on a solid support.
In-situ Formation and Extraction: Combining the synthesis of the dithiocarbamate and its use in extraction in a one-pot process, which can reduce waste and improve process efficiency. researchgate.netorganic-chemistry.org
The principles of these environmentally benign approaches are summarized below:
| Approach | Principle | Environmental Benefit |
| Green Solvents | Utilization of non-toxic, biodegradable, or recyclable solvents. | Reduced pollution and health hazards. |
| Solvent-Free Systems | Elimination of organic solvents from the extraction process. | Minimal waste generation and reduced environmental impact. |
| One-Pot Synthesis and Extraction | Streamlining the process to reduce steps and reagent usage. | Increased efficiency and reduced waste. |
| Reagent Recycling | Recovery and reuse of the chelating agent. | Conservation of resources and reduced chemical consumption. |
By focusing on these green chemistry principles, new separation methodologies incorporating this compound can be developed that are not only effective but also sustainable.
Mechanistic Chemical Reactions and Reactivity Studies
General Reaction Pathways
The dibutyldithiocarbamate anion exhibits reactivity at its sulfur atoms, making it susceptible to a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Oxidation Reactions (e.g., Formation of Sulfoxides or Sulfones)
The oxidation of dithiocarbamates most commonly leads to the formation of thiuram disulfides through the coupling of two dithiocarbamate (B8719985) molecules. This reaction involves a one-electron oxidation of each dithiocarbamate anion, followed by the formation of a sulfur-sulfur bond. bohrium.com
General Reaction for Thiuram Disulfide Formation: 2 R₂NCS₂⁻ → [R₂NC(S)S]₂ + 2e⁻
While the formation of sulfoxides and sulfones is a common oxidation pathway for sulfides, the direct oxidation of the sulfur atoms within the dibutyldithiocarbamate moiety to form sulfoxides (R₂NC(S)S(=O)R') or sulfones (R₂NC(S)S(=O)₂R') is not a well-documented primary reaction pathway under typical oxidizing conditions. The electron-rich nature of the dithiocarbamate group favors oxidation at the sulfur atoms leading to dimerization into thiuram disulfide. Further oxidation of the thiuram disulfide can occur but often leads to decomposition products rather than stable sulfoxides or sulfones of the original dithiocarbamate structure.
The oxidation of sulfides to sulfoxides and sulfones typically proceeds with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.orggoogle.comwikipedia.org However, the application of these reagents to dithiocarbamates preferentially results in the formation of the thiuram disulfide.
Reduction Reactions (e.g., Conversion to Corresponding Amines)
Information regarding the direct reduction of dibutyldithiocarbamate to its corresponding amine, dibutylamine (B89481), is not extensively reported in the scientific literature. Dithiocarbamates are generally stable compounds, and their reduction would require cleavage of the carbon-sulfur and carbon-nitrogen bonds. While strong reducing agents can cleave various functional groups, the specific conditions and mechanisms for the reduction of dithiocarbamates back to the parent amine and a reduced carbon-sulfur species are not well-established. The synthesis of dithiocarbamates from amines and carbon disulfide is a common reaction, but the reverse reaction via reduction is not a standard synthetic route. chemdad.comwikipedia.org
Nucleophilic Substitution Reactions
The dibutyldithiocarbamate anion is an effective nucleophile due to the presence of lone pairs of electrons on the sulfur atoms. masterorganicchemistry.com This nucleophilicity allows it to participate in substitution reactions, particularly S-alkylation, with various electrophiles such as alkyl halides. libretexts.orgfrontiersin.org
In these reactions, one of the sulfur atoms of the dibutyldithiocarbamate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond. This results in the formation of a dithiocarbamate ester.
General Reaction for S-Alkylation: (C₄H₉)₂NCS₂⁻ + R-X → (C₄H₉)₂NC(S)SR + X⁻ (where R-X is an alkyl halide)
An example of this reactivity is the synthesis of phenacyl-dibutyldithiocarbamate, where the dibutyldithiocarbamate anion reacts with phenacyl bromide. asianpubs.org
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Dibutyldithiocarbamate anion | Alkyl Halide (e.g., Phenacyl bromide) | Dithiocarbamate ester (e.g., Phenacyl-dibutyldithiocarbamate) | Nucleophilic Substitution (S-alkylation) |
Interaction with Biological Targets (Mechanistic Focus)
Dibutylammonium dibutyldithiocarbamate can interact with biological systems through various mechanisms, primarily involving the chelating and covalent-binding properties of the dibutyldithiocarbamate anion.
Chelation of Metalloenzymes and Metal-Dependent Processes
Dithiocarbamates are potent chelating agents for a variety of metal ions due to the presence of two sulfur donor atoms. nih.govresearchgate.netnih.govmdpi.com This property allows them to interact with and inhibit metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. The dibutyldithiocarbamate anion can form stable complexes with the metal ions in the active sites of these enzymes, thereby disrupting their function.
A significant class of metalloenzymes targeted by dithiocarbamates are zinc-containing enzymes, such as carbonic anhydrases. nih.gov The dithiocarbamate ligand can coordinate to the zinc ion in the enzyme's active site, preventing the binding of the natural substrate and inhibiting the enzyme's catalytic activity. The binding can be monodentate (through one sulfur atom) or bidentate (through both sulfur atoms), forming a stable chelate ring. nih.gov
The general mechanism involves the displacement of water or other weakly bound ligands from the metal's coordination sphere by the dithiocarbamate.
Inhibition of a Zinc Metalloenzyme: Enzyme-Zn²⁺ + (C₄H₉)₂NCS₂⁻ ⇌ Enzyme-Zn²⁺-[(S)₂CN(C₄H₉)₂]
| Metalloenzyme Class | Metal Ion | General Effect of Dithiocarbamate Binding |
| Carbonic Anhydrases | Zn²⁺ | Inhibition of catalytic activity |
| Matrix Metalloproteinases | Zn²⁺ | Inhibition of protein degradation |
| Amine Oxidases | Cu²⁺ | Removal of the metal cofactor and inactivation |
Studies on various dithiocarbamates have shown potent inhibition of different isoforms of human carbonic anhydrase (hCA). nih.gov For instance, many dithiocarbamate derivatives exhibit inhibitory constants (Kᵢ) in the nanomolar range against hCA II and hCA IX. nih.gov
Covalent Bond Formation with Thiol Groups in Proteins
The interaction of dithiocarbamates with thiol groups in proteins, such as those on cysteine residues, is a complex process. Direct covalent bond formation between the dibutyldithiocarbamate anion and a protein thiol is not the primary reported mechanism. Instead, the interaction often involves the oxidized form of the dithiocarbamate, thiuram disulfide.
Thiuram disulfides can undergo a thiol-disulfide exchange reaction with the thiol group of a cysteine residue. researchgate.netnih.govlibretexts.orglibretexts.org In this reaction, the thiolate anion from the cysteine residue acts as a nucleophile, attacking the disulfide bond of the thiuram disulfide. This results in the formation of a mixed disulfide between the protein and the dithiocarbamate, and the release of a dithiocarbamate anion. youtube.com
Mechanism of Thiol-Disulfide Exchange:
Protein-SH ⇌ Protein-S⁻ + H⁺
Protein-S⁻ + [R₂NC(S)S]₂ → Protein-S-S-C(S)NR₂ + R₂NCS₂⁻
This covalent modification of the protein can alter its structure and function.
Another potential mechanism involves the decomposition of dithiocarbamates to carbon disulfide (CS₂). CS₂ can then react with nucleophilic groups on proteins, such as the ε-amino group of lysine, to form a dithiocarbamate adduct on the protein itself. This protein-bound dithiocarbamate can then undergo further reactions, including oxidative coupling to form cross-links with other protein residues, including thiols. nih.govresearchgate.net
The thiol group of cysteine is a potent nucleophile and can react with various electrophiles. nih.govnih.govnih.govmdpi.comresearchgate.net While the dibutyldithiocarbamate anion itself is a nucleophile, its oxidized disulfide form acts as an electrophile in reactions with protein thiols.
Biochemical Pathways and Enzyme Inhibition Studies
This compound, as a member of the dithiocarbamate class of compounds, is recognized for its significant interactions with various biochemical pathways, primarily through the inhibition of specific enzymes. The inhibitory activity of dithiocarbamates is often attributed to their ability to chelate metal ions, particularly zinc, which are essential cofactors for many enzymes. This section delves into the detailed research findings concerning the enzyme inhibition properties of dibutyldithiocarbamate and related structures.
The primary mechanism by which dithiocarbamates exert their inhibitory effects on metalloenzymes is through the coordination of the dithiocarbamate group to the metal ion in the enzyme's active site. nih.gov This interaction can displace water molecules or other crucial ligands, thereby inactivating the enzyme.
One of the most well-studied targets of dithiocarbamates are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications.
Extensive research has been conducted on the inhibition of four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) by a range of dithiocarbamates. nih.gov While direct kinetic data for this compound is not available in the cited literature, studies on closely related compounds, such as the sodium salt of di-n-butyl dithiocarbamate, provide valuable insights into its potential inhibitory activity.
The inhibition constants (Kᵢ) for various dithiocarbamates against these four hCA isoforms have been determined, demonstrating potent, low nanomolar inhibition in many cases. nih.gov The data reveals that the structure of the alkyl groups attached to the nitrogen atom of the dithiocarbamate moiety significantly influences the inhibitory potency against different CA isoforms. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Dithiocarbamates
| Compound | R¹ | R² | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
|---|---|---|---|---|---|---|
| 13a | Me | Me | 790 | 55.5 | 69.8 | 31.7 |
| 14a | Et | Et | 699 | 70.4 | 50.9 | 50.3 |
| 18a | n-Bu | n-Bu | 1838 | 50.3 | 50.9 | 5.8 |
| AAZ | - | - | 250 | 12 | 25 | 5.7 |
Data sourced from Carta et al. (2012). nih.gov
The X-ray crystal structure of a human carbonic anhydrase II (hCA II) adduct with morpholine (B109124) dithiocarbamate has elucidated the binding mechanism. nih.gov It reveals that the dithiocarbamate coordinates to the zinc ion in the active site through one of its sulfur atoms. nih.gov This binding mode is believed to be representative of how other dithiocarbamates, including dibutyldithiocarbamate, interact with and inhibit carbonic anhydrases. nih.gov
Beyond carbonic anhydrases, other enzymes have also been identified as targets for dithiocarbamates. For instance, diethyldithiocarbamate (B1195824), a closely related compound, has been shown to inhibit the catalytic activity of xanthine (B1682287) oxidase. nih.gov Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org Its inhibition is a therapeutic strategy for conditions like gout. wikipedia.org The mechanism of xanthine oxidase inhibition by dithiocarbamates likely involves interaction with the molybdenum cofactor at the enzyme's active site.
Furthermore, dithiocarbamates are known inhibitors of superoxide (B77818) dismutase (SOD), particularly the copper-zinc isoform (Cu,Zn-SOD). This enzyme is a critical component of the cellular antioxidant defense system, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. The inhibitory action of dithiocarbamates on Cu,Zn-SOD is attributed to their ability to chelate the copper ion essential for the enzyme's catalytic activity.
Theoretical and Computational Chemistry of Dibutylammonium Dibutyldithiocarbamate
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govscirp.org For Dibutylammonium Dibutyldithiocarbamate, these calculations would model the molecule in the gas phase or with implicit solvent models to predict its behavior at the electronic level. youtube.com
Electronic Structure Analysis and Molecular Orbitals
An analysis of the electronic structure would reveal the distribution of electrons within the molecule. Key aspects of this analysis include:
Molecular Geometry Optimization: The first step involves finding the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by minimizing the molecule's energy. Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used for such optimizations. researchgate.netnih.gov
Electron Density and Charge Distribution: Calculations would determine how electron density is distributed across the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The dithiocarbamate (B8719985) group (>N-CS₂⁻) is expected to be the center of negative charge, particularly on the sulfur atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. youtube.comwikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. For the dibutyldithiocarbamate anion, the HOMO is anticipated to be localized primarily on the sulfur atoms of the CS₂⁻ group, indicating these are the primary sites for electrophilic attack and metal coordination. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. wikipedia.org
Table 7.1: Illustrative Frontier Molecular Orbital Data for a Dithiocarbamate Anion (Note: This is hypothetical data for illustrative purposes, as specific values for dibutyldithiocarbamate are not available in the literature.)
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| LUMO | -1.25 | C-N, S-C antibonding orbitals |
| HOMO | -5.80 | Non-bonding p-orbitals of Sulfur atoms |
| HOMO-LUMO Gap | 4.55 | - |
Prediction of Reactivity and Stability Profiles
Based on the electronic structure calculations, several descriptors can be derived to predict the compound's reactivity and stability: scirp.org
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. researchgate.net Hardness is a measure of resistance to change in electron distribution; a large HOMO-LUMO gap corresponds to a hard, less reactive molecule.
Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For the dibutyldithiocarbamate anion, the sulfur atoms are expected to be the most susceptible sites to electrophilic attack, which is consistent with their role in metal chelation. colab.ws
Thermodynamic Stability: Quantum chemical calculations can predict thermodynamic properties like the enthalpy of formation and Gibbs free energy, providing a measure of the molecule's stability under various conditions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into dynamic processes that cannot be captured by static quantum calculations. nih.govnih.gov These simulations would treat this compound and its environment (e.g., solvent molecules) as a collection of interacting particles.
Elucidation of Solvent Interactions and Solvation Mechanisms
MD simulations are a powerful tool for studying how a solute interacts with a solvent. cecam.orgrsc.org
Solvation Shell Structure: Simulations can reveal the arrangement of solvent molecules (e.g., water) around the dibutylammonium cation and the dibutyldithiocarbamate anion. Radial distribution functions (RDFs) would be calculated to determine the average distance and coordination number of solvent molecules around specific atoms, such as the nitrogen of the cation and the sulfur atoms of the anion.
Hydrogen Bonding: The simulations would quantify the extent and lifetime of hydrogen bonds between the ammonium (B1175870) proton (R₂NH₂⁺) and solvent molecules, as well as between the negatively charged sulfur atoms and protic solvents.
Solvation Free Energy: Advanced simulation techniques can calculate the free energy of solvation, which is the energy change associated with transferring the molecule from a vacuum to a solvent. This is critical for understanding its solubility and partitioning behavior.
Studies of Intermolecular Forces and Aggregation Behavior
At higher concentrations, ions can interact and form aggregates. MD simulations can predict and characterize this behavior. manchester.ac.ukmdpi.com
Ion Pairing: Simulations would investigate the formation of contact ion pairs between the dibutylammonium cation and the dibutyldithiocarbamate anion, as well as solvent-separated ion pairs. The potential of mean force (PMF) can be calculated to quantify the energetic favorability of bringing the two ions together.
Micelle/Aggregate Formation: The amphiphilic nature of the compound (hydrophobic butyl chains and a polar ionic head) suggests a tendency to form larger aggregates or micelles in solution. MD simulations can model this self-assembly process, revealing the structure, size, and dynamics of the resulting aggregates. rsc.orgfigshare.com The simulations would analyze the role of hydrophobic interactions between the butyl chains and electrostatic interactions between the ionic groups in driving aggregation.
Computational Modeling of Metal Chelation and Complex Formation
Dithiocarbamates are renowned for their ability to act as powerful chelating agents for a wide range of metal ions. researchgate.netnih.govresearchgate.net Computational modeling, typically using DFT, can provide detailed insights into the structure, bonding, and stability of the resulting metal complexes. researchgate.netmdpi.com
Coordination Geometry and Bonding: DFT calculations would be used to optimize the geometry of metal-dibutyldithiocarbamate complexes (e.g., with metals like Zn²⁺, Cu²⁺, or Ni²⁺). These calculations would confirm the coordination number and geometry around the metal center (e.g., tetrahedral or square planar). The dithiocarbamate ligand typically acts as a bidentate ligand, binding to the metal through its two sulfur atoms. nih.gov
Binding Energy Analysis: A key output is the calculation of the binding energy between the metal ion and the dithiocarbamate ligands. This value quantifies the stability of the complex. A high binding energy indicates a strong and stable chelate.
Electronic Structure of the Complex: Analysis of the molecular orbitals of the metal complex would describe the nature of the metal-sulfur bonds, revealing the extent of covalent character and charge transfer between the ligand and the metal. Natural Bond Orbital (NBO) analysis is a common technique for this purpose. researchgate.net
Table 7.2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dibutyldithiocarbamate |
| Zinc dibutyldithiocarbamate |
| Copper(II) dibutyldithiocarbamate |
Binding Affinity Predictions and Stability Constants
Computational chemistry offers powerful tools for predicting the binding affinity and stability of metal complexes. For dithiocarbamates, these predictions are often correlated with experimentally determined stability constants, which quantify the equilibrium of complex formation in solution.
Research Findings on Stability Constants
The stability of metal dithiocarbamate complexes is a critical factor in their application and behavior. Dithiocarbamates are known to be highly versatile mono-anionic chelating ligands that form stable complexes with a wide range of transition metals. chemicalpapers.comnih.gov The stability of these complexes can be influenced by several factors, including the nature of the metal ion and the identity of the alkyl substituents on the nitrogen atom.
The alkyl groups attached to the nitrogen atom also play a significant role. For square planar complexes of metals like Ni(II) and Pd(II), the stability increases with the electron-donating ability and steric bulk of the alkyl group, in the order: Methyl < Ethyl < n-Propyl < Isopropyl. researchgate.net This effect is attributed to both electronic factors, where more electron-donating groups increase the electron density on the sulfur atoms leading to stronger metal-sulfur bonds, and steric factors. researchgate.net In contrast, for octahedral Co(III) complexes, the stability trend is different, suggesting that steric hindrance can play a more complex role depending on the coordination geometry. researchgate.net
Experimentally determined stability constants for various metal-diethyldithiocarbamate complexes, a close analogue to the dibutyl derivative, have been reported in solvents like dimethyl sulfoxide (B87167) and methanol (B129727). chemicalpapers.com These studies provide a quantitative measure of the high affinity of the dithiocarbamate ligand for various metal ions. The formation of these stable complexes is known to inhibit reactions such as acid-catalyzed hydrolysis. researchgate.net For example, experiments with dimethydithiocarbamate (DMDC) showed that complexation with metals like copper, cadmium, or zinc inhibits its degradation. researchgate.net The evaluation of stability constants indicated that copper forms a particularly stable complex, making it highly effective at preventing transformation reactions under environmental conditions. researchgate.net
| Metal Ion Series | Order of Increasing Stability | Reference |
|---|---|---|
| Co(II), Ni(II), Pd(II) | Co < Ni < Pd | researchgate.net |
| Alkyl Group (R) | Order of Increasing Stability | Reference |
|---|---|---|
| Methyl, Ethyl, n-Propyl, Isopropyl | Me < Et < nPr < iPr | researchgate.net |
Geometrical Optimization of Metal-Dithiocarbamate Complexes
Common Geometries
Dithiocarbamate ligands typically act as bidentate chelators, binding to metal ions through both sulfur atoms. nih.govsysrevpharm.org The resulting coordination geometry is highly dependent on the metal ion, its oxidation state, and the number of coordinated ligands. nih.gov Computational studies, often corroborated by experimental data from X-ray crystallography, have revealed several common geometries for metal-dithiocarbamate complexes:
Square Planar: This geometry is frequently observed for metals with a d⁸ electron configuration, such as Ni(II), Pd(II), and Pt(II). mdpi.comxisdxjxsu.asia In these complexes, the metal center is coordinated to four sulfur atoms from two dithiocarbamate ligands. xisdxjxsu.asia
Tetrahedral: Divalent metal ions like Zn(II) and Cd(II) often form tetrahedral complexes with dithiocarbamate ligands. xisdxjxsu.asia
Octahedral: This geometry is common for metal ions that favor a coordination number of six, such as Co(III) and Fe(III). researchgate.net In these cases, the metal is chelated by three dithiocarbamate ligands.
DFT calculations are used to refine these structures, providing precise details about the molecular geometry. For example, optimized structures of Pd(II) and Cd(II) complexes have confirmed square planar and tetrahedral geometries, respectively. researchgate.net These calculations can also reveal subtle distortions from ideal geometries, which may arise from steric constraints imposed by the alkyl groups on the ligand. researchgate.net The comparison between calculated and experimental structures serves as a validation for the computational methods employed. researchgate.net
| Coordination Geometry | Typical Metal Ions | General Formula Example | Reference |
|---|---|---|---|
| Square Planar | Ni(II), Pd(II), Pt(II) | [M(R₂dtc)₂] | mdpi.comxisdxjxsu.asia |
| Tetrahedral | Zn(II), Cd(II) | [M(R₂dtc)₂] | xisdxjxsu.asia |
| Octahedral | Co(III), Fe(III) | [M(R₂dtc)₃] | researchgate.net |
Mechanistic Pathway Simulations for Reactions
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by simulating the pathways from reactants to products. This involves identifying transition states and calculating activation energies, thereby explaining reaction kinetics and selectivity.
Simulated Reaction Pathways
While specific mechanistic simulations for this compound are not widely documented, studies on related dithiocarbamate reactions provide valuable insights. DFT calculations have been employed to investigate the different mechanistic pathways for the conversion of dithiocarbamates to dialkyl thiourea. researchgate.net Such studies evaluate multiple potential reaction pathways, including those involving the formation of intermediates like alkyl isothiocyanate, to determine the most energetically favorable route. researchgate.net The effect of solvents on the reaction barriers can also be modeled, showing, for example, how different solvation models can either accelerate or decelerate the reaction rate. researchgate.net
A critical reaction pathway for dithiocarbamates in certain environments is degradation, such as acid-catalyzed hydrolysis. researchgate.net Computational and experimental studies have shown that the complexation of dithiocarbamates with metal ions can significantly inhibit this degradation. researchgate.net The formation of a stable metal-dithiocarbamate chelate structure effectively protects the dithiocarbamate ligand from attack by acid. researchgate.net This stabilizing effect is directly related to the high stability constants of the metal complexes. The mechanism of protection involves the robust coordination of the sulfur atoms to the metal, which reduces the susceptibility of the C-N bond to cleavage.
Furthermore, computational modeling has been used to understand the decomposition of dithiocarbamate ligands bound to metal centers, which can involve the abstraction of sulfur atoms. nih.gov These studies are crucial for understanding the stability and potential degradation products of these complexes under various conditions.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes
The conventional synthesis of dialkylammonium dialkyldithiocarbamates involves the reaction of a secondary amine with carbon disulfide. While effective, future research is likely to focus on the development of more environmentally friendly and efficient synthetic methods.
Green Synthesis Approaches: The use of green reaction media, such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), is a promising area of exploration. scispace.comrsc.org These solvents can facilitate one-pot, three-component condensation reactions of an amine, carbon disulfide, and various electrophilic reagents, often at room temperature and without the need for a catalyst. scispace.comrsc.org Such methods offer high yields, short reaction times, and the potential for solvent recycling, aligning with the principles of green chemistry. scispace.comrsc.org
Multicomponent Reactions: Future synthetic strategies may also increasingly leverage multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. organic-chemistry.orgorganic-chemistry.org Research into novel MCRs for the synthesis of a wide range of functionalized dithiocarbamates, including dibutylammonium dibutyldithiocarbamate derivatives, could lead to the discovery of compounds with unique properties and applications. organic-chemistry.orgnih.gov The development of metal-free multicomponent synthetic routes is another area of interest, minimizing the potential for metal contamination in the final products. nih.gov
Table 1: Comparison of Synthetic Routes for Dithiocarbamates
| Synthetic Route | Key Features | Potential Advantages |
|---|---|---|
| Conventional Synthesis | Reaction of a secondary amine with carbon disulfide. | Well-established and generally effective. |
| Green Synthesis | Utilizes environmentally friendly solvents like DES and PEG. scispace.comrsc.org | Reduced environmental impact, potential for solvent recycling, often milder reaction conditions. scispace.comrsc.org |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more reactants. organic-chemistry.orgorganic-chemistry.org | High atom economy, efficiency, and access to diverse molecular structures. organic-chemistry.orgnih.gov |
Exploration of Undiscovered Coordination Chemistry
Dithiocarbamates are highly versatile ligands that form stable complexes with a wide range of metals, including transition metals, main group elements, lanthanides, and actinides. nih.govnih.gov While the coordination chemistry of dithiocarbamates is well-studied, there remain significant opportunities for exploring the undiscovered coordination chemistry of the dibutyldithiocarbamate ligand specifically.
Lanthanide and Actinide Complexes: The complexation of dibutyldithiocarbamate with f-block elements is a particularly intriguing area for future research. Studies have shown that dithiocarbamate (B8719985) ligands can reveal differences in covalency between heavy actinides and lanthanides. nih.gov Further investigation into the coordination behavior of dibutyldithiocarbamate with these elements could lead to a better understanding of their fundamental properties and potentially new separation technologies. nih.govbohrium.com
Novel Coordination Modes: Although dithiocarbamates typically bind to metals in a symmetrical chelate fashion, other coordination modes such as monodentate and anisobidentate are known. nih.gov Future research could focus on designing systems that favor these less common coordination modes, potentially leading to complexes with unique electronic and catalytic properties. The steric bulk of the n-butyl groups in dibutyldithiocarbamate may play a crucial role in influencing the adoption of these alternative binding modes.
Advanced Applications in Environmental Remediation and Green Chemistry
The strong chelating ability of the dibutyldithiocarbamate ligand makes it a promising candidate for applications in environmental remediation, particularly for the removal of heavy metals from contaminated water.
Heavy Metal Sequestration: Dithiocarbamates have been shown to be effective in the preconcentration and removal of heavy metal ions from aqueous solutions. nih.gov Future research could focus on developing dibutyldithiocarbamate-functionalized materials, such as polymers or organosmectite composites, for the efficient and selective removal of toxic heavy metals like lead, cadmium, and chromium from industrial wastewater. researchgate.net The high yield of complex formation is a key parameter for the quantitative removal of these pollutants. nih.gov
Green Catalysis: Dithiocarbamate complexes have potential applications as catalysts in various organic transformations. nih.gov Future research could explore the catalytic activity of this compound and its metal complexes in green chemical processes. This could include their use as catalysts in polymerization reactions or for the synthesis of organic intermediates under environmentally benign conditions. nih.gov
Integration into Next-Generation Functional Materials
The incorporation of this compound into advanced materials could impart novel functionalities with applications in various technological fields.
Sensors for Environmental Monitoring: There is a growing need for sensitive and selective sensors for the detection of environmental pollutants. nih.gov Dithiocarbamate-based materials have the potential to be used in the development of electrochemical and colorimetric sensors. mdpi.com Future research could focus on integrating this compound into sensor platforms for the detection of heavy metals or other environmental contaminants. nih.govrsc.org
Polymer Additives and Vulcanization Accelerators: Zinc dibutyldithiocarbamate is known for its use as an accelerator in the vulcanization of rubber, enhancing its mechanical properties and heat resistance. welltchemicals.comresearchgate.net Future research could explore the use of this compound and its derivatives in the development of new polymer additives. This could lead to materials with improved durability, thermal stability, and other desirable properties. The release of dithiocarbamates from materials like latex is also an area for further study to ensure product safety. researchgate.net
Interdisciplinary Research Opportunities
The versatile nature of this compound opens up exciting possibilities for interdisciplinary research, bridging chemistry with fields such as biology, medicine, and materials science.
Bioinorganic Chemistry and Medicinal Applications: Metal-dithiocarbamate complexes have shown a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. a2zjournals.comnih.govresearchgate.net Future interdisciplinary research could investigate the biological properties of this compound and its metal complexes. nih.govresearchgate.net This could involve studies on their mechanisms of action and their potential as therapeutic agents. nih.govnih.govnih.gov The design of novel dithiocarbamate-containing compounds with specific biological targets is a promising avenue for drug discovery. rsc.orgmdpi.com
Agricultural Applications: Dithiocarbamates have a long history of use in agriculture as fungicides and pesticides. mdpi.com Future research could focus on developing new dibutyldithiocarbamate-based agrochemicals with improved efficacy and reduced environmental impact. This could involve the synthesis of novel derivatives and the investigation of their biological activity against various plant pathogens.
Table 2: Emerging Applications of this compound and its Derivatives
| Application Area | Potential Role of this compound | Key Research Focus |
|---|---|---|
| Environmental Remediation | Chelating agent for heavy metal removal. nih.govresearchgate.net | Development of functionalized materials for water treatment. researchgate.net |
| Green Chemistry | Catalyst in organic synthesis. nih.gov | Exploration of catalytic activity in environmentally friendly reactions. |
| Functional Materials | Component in sensors and advanced polymers. mdpi.com | Integration into sensor platforms and development of new polymer additives. nih.govwelltchemicals.com |
| Medicine | Biologically active compound with potential therapeutic applications. a2zjournals.comnih.gov | Investigation of anticancer, antifungal, and antibacterial properties. researchgate.netnih.gov |
| Agriculture | Active ingredient in novel agrochemicals. mdpi.com | Synthesis and evaluation of new fungicides and pesticides. |
Q & A
Basic Research Questions
Q. What established synthetic protocols exist for dibutylammonium dibutyldithiocarbamate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting dibutylamine with carbon disulfide under controlled pH and temperature to form the dithiocarbamate ligand, followed by protonation with dibutylammonium phosphate buffer. Purity validation requires chromatographic methods, such as HPLC with a mobile phase combining dibutylammonium phosphate buffer (Solution A) and acetonitrile (Solution B) in gradient elution mode. System suitability tests, including retention time reproducibility and peak symmetry, are critical for validation .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. | Dibutylamine, CS₂, NaOH (pH 9–10) | Ligand formation |
| 2. | Dibutylammonium phosphate buffer | Protonation |
| 3. | HPLC (Solution A/B gradient) | Purity assessment |
Q. What analytical techniques are recommended for characterizing metal complexes of dibutyldithiocarbamates?
- Methodological Answer : Spectrochemical techniques such as FT-IR (to confirm S-C-S stretching at 950–1050 cm⁻¹), UV-Vis (for charge-transfer transitions), and NMR (to assess ligand coordination geometry) are standard. For structural elucidation, single-crystal X-ray diffraction is preferred, though challenges in crystallization may necessitate alternative methods like ESI-MS for molecular weight confirmation .
Advanced Research Questions
Q. How can conflicting solubility data of this compound in supercritical CO₂ systems be resolved?
- Methodological Answer : Discrepancies in solubility often arise from variations in pressure (15–30 MPa), temperature (40–60°C), or chelate-to-metal ratios. Thermodynamic modeling using the Peng-Robinson equation, combined with experimental validation via gravimetric analysis, can reconcile contradictions. Comparative studies with analogous compounds (e.g., sodium diethyldithiocarbamate) should be conducted to identify system-specific outliers .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for material compatibility studies?
- Methodological Answer : Implement strict stoichiometric control (e.g., 1:1 molar ratio of dibutylamine to CS₂) and standardized purification steps, such as recrystallization from ethanol. For compatibility testing with elastomers (e.g., epichlorohydrin homopolymers), use accelerated aging protocols (72-hour swelling tests at 70°C) to assess consistency in anti-degradation performance .
Q. How should researchers design experiments to evaluate the ligand’s efficacy in metal extraction from heterogeneous matrices?
- Methodological Answer : Optimize extraction parameters using a factorial design (e.g., pH 2–5, chelate concentration 0.1–0.5 mM). Include mass balance verification by comparing pre- and post-extraction metal concentrations via ICP-MS. For urban particulate samples, validate recoveries using certified reference materials (CRMs) to account for matrix interference .
Data Contradiction and Reproducibility
Q. What steps address inconsistencies in chromatographic retention times during purity analysis?
- Methodological Answer : Ensure mobile phase degassing to prevent air bubble artifacts. Calibrate the column with a secondary standard (e.g., zinc dibutyldithiocarbamate) and adjust buffer-to-acetonitrile ratios iteratively. Document system suitability criteria (e.g., ≥2000 theoretical plates) to meet pharmacopeial standards .
Q. How can researchers distinguish between ligand degradation and instrument error in stability studies?
- Methodological Answer : Conduct parallel analyses using LC-MS to detect degradation products (e.g., thiourea derivatives). Compare results with control samples stored under inert atmospheres. Statistical tools like Grubbs’ test can identify outliers attributable to instrument drift .
Experimental Design Considerations
Q. What controls are essential when studying dibutyldithiocarbamate-metal complexation kinetics?
- Methodological Answer : Include blank runs (metal-free ligand solutions) to account for autoxidation. Use chelators like EDTA to quench reactions at timed intervals. Monitor pH stability with a phosphate buffer (25 mM, pH 7.4) to prevent ligand protonation shifts .
Q. How should researchers optimize supercritical CO₂ extraction parameters for trace metal analysis?
- Methodological Answer : Perform response surface methodology (RSM) to model interactions between pressure, temperature, and modifier content (e.g., 5% methanol). Validate with spike-recovery experiments at sub-ppm levels. Note that dibutyldithiocarbamates exhibit lower solubility than diethyldithiocarbamates, requiring higher pressures for equivalent yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
